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Compound of Interest

Compound Name: ME-143

Cat. No.: B1676121 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive cross-validation of the mechanism of action of ME-143, a

promising second-generation tumor-specific inhibitor of NADH oxidase. Through objective

comparisons with alternative compounds and detailed experimental data, this document serves

as a valuable resource for researchers in the field of oncology and drug development.

Abstract
ME-143 is an isoflavone-derived small molecule that has demonstrated significant anti-cancer

activity in preclinical and early clinical studies. Its primary mechanism of action involves the

inhibition of the tumor-specific NADH oxidase (ENOX2 or tNOX), a cell surface protein crucial

for the growth and survival of cancer cells.[1][2] This inhibition disrupts multiple downstream

signaling pathways vital for tumor progression, including the WNT/β-catenin and PI3K/AKT

pathways, and directly impacts mitochondrial function, ultimately leading to apoptosis.[1][3][4]

This guide will delve into the specifics of these mechanisms, presenting comparative data with

other relevant anti-cancer agents and providing detailed protocols for key validation

experiments.

Comparison of ME-143 with Alternative Compounds
To better understand the therapeutic potential of ME-143, it is essential to compare its

performance with other compounds targeting similar pathways. This section provides a
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comparative analysis of ME-143 with its first-generation predecessor, phenoxodiol, and other

metabolic inhibitors such as metformin and IACS-010759.

Table 1: In Vitro Cytotoxicity of ME-143 and Comparator
Compounds in Cancer Cell Lines

Compound Target(s)
Cancer Cell
Line(s)

IC50 Value(s) Reference(s)

ME-143

ENOX2 (tNOX),

Mitochondrial

Complex I

Cultured cancer

cells
20-50 nM [2]

Phenoxodiol ENOX2 (tNOX)
DU145

(Prostate)
8 µM [5]

PC3 (Prostate) 38 µM [5]

Metformin
Mitochondrial

Complex I
HCT116 (Colon) 2.9 - 8 mM [2]

SW620 (Colon) ~1.4 mM [2]

Osteosarcoma

cell lines
7.29 - 9.13 mM [6]

IACS-010759
Mitochondrial

Complex I
H460 (Lung)

~1.4 nM (cell

viability)
[7]

Various

< 10 nM

(OXPHOS

inhibition)

[7][8]

Summary of In Vitro Data: The data clearly indicates that ME-143 and IACS-010759 are

significantly more potent in vitro than phenoxodiol and metformin, with IC50 values in the

nanomolar range. This suggests a higher specific activity of ME-143 against its target.

Signaling Pathways and Mechanisms of Action
ME-143 exerts its anti-cancer effects through a multi-faceted mechanism, primarily by inhibiting

ENOX2 and mitochondrial complex I. This leads to the disruption of key signaling pathways
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involved in cell proliferation, survival, and apoptosis.

WNT/β-catenin Signaling Pathway
ME-143 has been shown to inhibit the WNT/β-catenin pathway in colorectal cancer cells.[1]

This pathway is crucial for embryonic development and is often aberrantly activated in various

cancers, leading to uncontrolled cell growth.
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Figure 1: WNT/β-catenin Signaling Pathway and Potential ME-143 Interaction.

PI3K/AKT Signaling Pathway
Preclinical studies have demonstrated that ME-143 inhibits the phosphorylation of AKT, a key

kinase in the PI3K/AKT pathway.[3] This pathway is critical for cell survival and proliferation,
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and its inhibition is a key mechanism for inducing apoptosis.
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Figure 2: PI3K/AKT Signaling Pathway and ME-143's Inhibitory Action.

Mitochondrial Respiration and Apoptosis Induction
ME-143 directly inhibits mitochondrial complex I (NADH:ubiquinone oxidoreductase), a critical

component of the electron transport chain.[4] This inhibition disrupts cellular energy metabolism

and leads to the induction of caspase-dependent apoptosis.[3]
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Figure 3: Inhibition of Mitochondrial Complex I by ME-143 and Induction of Apoptosis.
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Experimental Protocols
This section provides detailed methodologies for key experiments used to validate the

mechanism of action of ME-143.

NADH Oxidase (ENOX2) Activity Assay
This assay measures the enzymatic activity of ENOX2, the primary target of ME-143.

Principle: The assay spectrally measures the oxidation of NADH to NAD+, which is indicated by

a decrease in absorbance at 340 nm.

Protocol:

Sample Preparation: Prepare cell lysates from cancer cells treated with varying

concentrations of ME-143 and a vehicle control. Protein concentration should be determined

using a standard method (e.g., Bradford assay).

Reaction Mixture: In a 96-well plate, prepare a reaction mixture containing Tris-HCl buffer

(pH 7.4), NADH solution, and the cell lysate.

Initiation and Measurement: Initiate the reaction by adding the substrate (e.g., a

hydroquinone). Immediately measure the absorbance at 340 nm using a microplate reader at

37°C. Take kinetic readings every minute for 30-60 minutes.

Data Analysis: Calculate the rate of NADH oxidation by determining the change in

absorbance over time. Compare the rates of the ME-143-treated samples to the vehicle

control to determine the inhibitory effect.
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Figure 4: Experimental Workflow for NADH Oxidase Activity Assay.

Caspase-3/7 Activity Assay
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This assay quantifies the activity of executioner caspases 3 and 7, key markers of apoptosis.

Principle: A non-fluorescent substrate containing the DEVD peptide sequence (recognized by

caspase-3 and -7) is cleaved by active caspases in apoptotic cells, releasing a fluorescent

molecule.

Protocol:

Cell Seeding and Treatment: Seed cancer cells in a 96-well plate and treat with ME-143 or a

control compound for a specified time to induce apoptosis.

Reagent Addition: Add a luminogenic or fluorogenic caspase-3/7 substrate to each well.

Incubation: Incubate the plate at room temperature for 1-2 hours to allow for substrate

cleavage.

Measurement: Measure the luminescence or fluorescence using a microplate reader.

Data Analysis: The signal intensity is directly proportional to the amount of active caspase-

3/7. Compare the signals from treated and control cells.

Western Blot for Phospho-AKT
This technique is used to detect the phosphorylation status of AKT, a key indicator of the

PI3K/AKT pathway activity.

Principle: Proteins from cell lysates are separated by size via gel electrophoresis, transferred to

a membrane, and probed with antibodies specific for phosphorylated AKT (p-AKT) and total

AKT.

Protocol:

Cell Lysis: Lyse ME-143-treated and control cells in a buffer containing phosphatase and

protease inhibitors to preserve protein phosphorylation.

Protein Quantification: Determine the protein concentration of each lysate.
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SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel

and transfer to a PVDF or nitrocellulose membrane.

Blocking and Antibody Incubation: Block the membrane to prevent non-specific antibody

binding. Incubate the membrane with a primary antibody specific for p-AKT (e.g., at Ser473

or Thr308). Subsequently, incubate with a horseradish peroxidase (HRP)-conjugated

secondary antibody.

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate

and imaging system.

Stripping and Reprobing: The membrane can be stripped and reprobed with an antibody for

total AKT to normalize for protein loading.

Conclusion
ME-143 is a potent, second-generation inhibitor of NADH oxidase with a multi-pronged

mechanism of action that distinguishes it from its predecessors and other metabolic inhibitors.

Its ability to concurrently inhibit ENOX2, disrupt the WNT/β-catenin and PI3K/AKT signaling

pathways, and directly target mitochondrial complex I provides a strong rationale for its

continued development as a novel anti-cancer therapeutic. The experimental protocols and

comparative data presented in this guide offer a solid foundation for further investigation into

the promising clinical potential of ME-143. A first-in-human phase I study has shown that ME-
143 is well-tolerated in patients with advanced solid tumors.[3] Further clinical investigations,

particularly in combination with other cytotoxic therapies, are warranted to fully elucidate its

efficacy.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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